molecular formula C21H22FN5O B2533437 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine CAS No. 2379976-61-9

4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine

Cat. No.: B2533437
CAS No.: 2379976-61-9
M. Wt: 379.439
InChI Key: CDVNHHJKLFHJTD-UHFFFAOYSA-N
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Description

4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine is a complex organic compound that features a combination of heterocyclic structures, including oxazole, piperazine, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the formation of the piperazine and pyrimidine rings. Key reagents and catalysts are used at each step to ensure the desired chemical transformations. Common reaction conditions include controlled temperatures, specific solvents, and purification techniques such as recrystallization and chromatography .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

5-cyclopropyl-3-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c22-19-20(16-4-2-1-3-5-16)23-14-24-21(19)27-10-8-26(9-11-27)13-17-12-18(28-25-17)15-6-7-15/h1-5,12,14-15H,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVNHHJKLFHJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)CN3CCN(CC3)C4=NC=NC(=C4F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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